Chlordecone 100 microg/mL in Isooctane
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Overview
Description
Chlordecone, also known by its trade name Kepone, is an organochlorine compound that was widely used as an insecticide. It is a colorless solid with the chemical formula C10Cl10O and a molar mass of 490.633 g/mol . Chlordecone was primarily used to control pests in banana plantations, but its use has been banned globally due to its persistence in the environment and its toxic effects on human health and wildlife .
Preparation Methods
Chlordecone is synthesized through the dimerization of hexachlorocyclopentadiene followed by hydrolysis to form a ketone . The industrial production of chlordecone involves the reaction of hexachlorocyclopentadiene with sulfur trioxide, followed by hydrolysis . This process results in the formation of a tan to white crystalline solid that is soluble in acetone, ketone, and acetic acid, but only slightly soluble in benzene and hexane .
Chemical Reactions Analysis
Chlordecone undergoes several types of chemical reactions, including:
Oxidation: Chlordecone can be oxidized to form various chlorinated derivatives.
Reduction: It can be reduced to form less chlorinated compounds.
Substitution: Chlordecone can undergo substitution reactions where chlorine atoms are replaced by other functional groups
Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions are various chlorinated derivatives and less chlorinated compounds .
Scientific Research Applications
Chlordecone has been extensively studied for its environmental and health impacts. It has been used in research to understand its persistence in the environment, its toxicological effects, and its potential for bioremediation . In chemistry, chlordecone has been used as a model compound to study the behavior of persistent organic pollutants. In biology and medicine, research has focused on its endocrine-disrupting properties and its association with various health issues, including cancer .
Mechanism of Action
Chlordecone exerts its effects primarily through its interaction with estrogen receptors. It acts as an agonist of estrogen receptor alpha and an antagonist of estrogen receptor beta . Additionally, chlordecone can activate alternative estrogen signaling pathways and other enzymes involved in steroid homeostasis . Its toxic effects include neurotoxicity, hepatotoxicity, and reproductive toxicity .
Comparison with Similar Compounds
Chlordecone is similar to other organochlorine pesticides such as mirex and hexachlorocyclohexane . These compounds share similar properties, including persistence in the environment, bioaccumulation in living organisms, and toxic effects on human health and wildlife . chlordecone is unique in its specific molecular structure and its strong estrogenic activity .
Similar Compounds
- Mirex
- Hexachlorocyclohexane
- Pentachlorobenzene
Chlordecone’s unique structure and its potent endocrine-disrupting properties make it a compound of significant concern and interest in scientific research.
Properties
Molecular Formula |
C10Cl10O |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(2S,3S,7S,8S)-1,2,3,4,6,7,8,9,10,10-decachloropentacyclo[5.3.0.02,6.03,9.04,8]decan-5-one |
InChI |
InChI=1S/C10Cl10O/c11-2-1(21)3(12)6(15)4(2,13)8(17)5(2,14)7(3,16)9(6,18)10(8,19)20/t2?,3?,4-,5-,6-,7-,8?,9?/m0/s1 |
InChI Key |
LHHGDZSESBACKH-CQOXFRCQSA-N |
Isomeric SMILES |
C1(=O)C2([C@@]3([C@]4(C1([C@@]5([C@@]2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1(=O)C2(C3(C4(C1(C5(C2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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